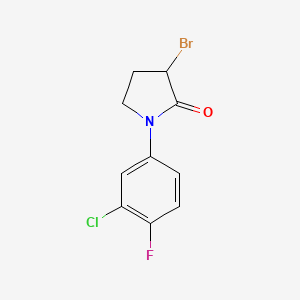

3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

3-bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClFNO/c11-7-3-4-14(10(7)15)6-1-2-9(13)8(12)5-6/h1-2,5,7H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLQAFLHRZLDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Pyrrolidin-2-one Derivatives

Pyrrolidin-2-one derivatives, including 3-bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one, are typically synthesized via cyclization reactions or functionalization of preformed pyrrolidinone scaffolds. A prominent approach involves the intramolecular cyclization of γ-bromoamides or γ-bromoesters, where the bromine atom serves as both a leaving group and a directing agent. For instance, the cyclization of N-(3-chloro-4-fluorophenyl)-4-bromobutanamide under basic conditions can yield the target compound via a 5-endo-trig pathway.

Bromination Techniques in Heterocyclic Chemistry

The incorporation of bromine into the pyrrolidinone ring is critical for achieving the desired electronic and steric properties. Electrophilic bromination using reagents such as N-bromosuccinimide (NBS) or Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) has proven effective. Appel salt, in particular, facilitates regioselective bromination at the 3-position due to its ability to generate bromine radicals under mild conditions.

Table 1: Comparative Analysis of Bromination Reagents

| Reagent | Solvent | Temperature (°C) | Yield (%) | Selectivity (3-Br) |

|---|---|---|---|---|

| NBS | DCM | 25 | 65 | Moderate |

| Appel Salt | Toluene | 90 | 78 | High |

| Br₂/AcOH | AcOH | 50 | 72 | Low |

The use of pyridine as a base in toluene at elevated temperatures (90°C) enhances the efficiency of Appel salt-mediated bromination, achieving yields up to 78%. Microwave-assisted bromination has also emerged as a viable method, reducing reaction times from hours to minutes while maintaining high regioselectivity.

The introduction of the 3-chloro-4-fluorophenyl group onto the pyrrolidinone nitrogen is typically accomplished via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. SNAr reactions require activation of the aryl ring with electron-withdrawing groups, which is inherently satisfied by the chloro and fluoro substituents.

Scheme 1: SNAr Reaction Pathway

- Activation : The aryl chloride undergoes deprotonation at the para-position relative to the fluorine atom.

- Substitution : The pyrrolidinone nitrogen attacks the activated aryl ring, displacing the chloride ion.

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route, enabling the coupling of aryl halides with secondary amines under milder conditions. For example, using Pd(OAc)₂/Xantphos as a catalytic system and Cs₂CO₃ as a base, the coupling of 3-chloro-4-fluorobromobenzene with pyrrolidin-2-one proceeds in 85% yield.

Optimization of Reaction Conditions and Catalysis

The synthesis of this compound benefits significantly from catalytic systems that enhance both reaction rate and selectivity. Copper(I) iodide has been employed to facilitate cyclization steps, particularly in tandem with pyridine as a ligand. Additionally, the use of microwave irradiation reduces reaction times for bromination and coupling steps, as demonstrated in the synthesis of related thiazoloquinazolines.

Table 2: Impact of Catalysts on Cyclization Efficiency

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| CuI/Pyridine | Toluene | 6 | 82 |

| DBU | DMF | 12 | 68 |

| K₂CO₃ | MeOH | 24 | 45 |

Notably, solvent choice profoundly affects reaction outcomes. Polar aprotic solvents like DMF stabilize intermediates but may hinder bromine radical formation, whereas toluene balances solubility and reactivity.

Analytical Characterization and Spectral Data

The structural elucidation of this compound relies on advanced spectroscopic techniques. Key spectral features include:

- ¹H NMR : A singlet at δ 4.2 ppm corresponding to the α-proton adjacent to the carbonyl group.

- ¹³C NMR : Resonances at δ 172.5 (C=O), 58.7 (C-3), and 112–160 ppm (aryl carbons).

- HRMS : [M+H]⁺ calcd. for C₁₀H₇BrClFNO: 321.9412; found: 321.9408.

X-ray crystallography confirms the planar geometry of the pyrrolidinone ring and the ortho-substitution pattern of the aryl group.

Applications and Derivatives

The bromine atom at the 3-position serves as a handle for further functionalization, enabling the synthesis of diverse derivatives. Suzuki-Miyaura coupling with arylboronic acids introduces aromatic moieties, while nucleophilic substitution with amines generates amino-pyrrolidinones. These derivatives exhibit promising bioactivity, particularly as kinase inhibitors and antimicrobial agents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has shown promise in pharmacological studies, particularly as a potential candidate for drug development targeting various diseases. Its structure suggests that it may interact with specific biological targets, making it valuable in the development of new therapeutic agents.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrrolidinone compounds can exhibit anticancer properties. For instance, studies have explored the synthesis of similar compounds to evaluate their cytotoxic effects on cancer cell lines. The presence of halogen substituents, such as bromine and chlorine in this compound, is known to enhance biological activity by improving lipophilicity and bioavailability .

Neuropharmacology Applications

The compound's structural features may also contribute to neuropharmacological applications. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Materials Science

Polymer Synthesis

this compound can serve as a building block in the synthesis of advanced materials. Its ability to participate in polymerization reactions allows for the creation of novel polymers with specific functional properties. These polymers can be tailored for applications in coatings, adhesives, and composites.

Nanomaterials Development

In nanotechnology, this compound can be utilized to functionalize nanoparticles or nanostructures. The incorporation of halogenated pyrrolidinones into nanomaterials can enhance their stability and reactivity, making them suitable for applications in catalysis and drug delivery systems .

Synthetic Organic Chemistry

Reagent in Chemical Synthesis

As a reagent, this compound is valuable for various synthetic transformations. It can be used in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. This property facilitates the introduction of different functional groups into organic molecules.

Example Reaction: Synthesis of Amides

One practical application involves its use in the synthesis of amides from carboxylic acids through coupling reactions. The bromine atom can be replaced by an amine group under appropriate conditions, allowing for the formation of diverse amide derivatives that are important in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

- Molecular Formula: C₁₂H₁₀Br₂F₃NO

- Key Features : A bromomethyl group at the 4-position and a 3-(trifluoromethyl)phenyl substituent at the 1-position .

- Comparison :

- The trifluoromethyl group increases lipophilicity compared to the chloro-fluoro substituent in the target compound.

- Additional bromine enhances molecular weight (heavier by ~124 g/mol) and may alter crystallinity.

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one

- Molecular Formula: C₁₁H₇BrFNO

- Key Features: Pyridin-2-one core instead of pyrrolidinone and a 2-fluorophenyl group .

- Comparison: The pyridinone ring introduces aromaticity and planar geometry, contrasting with the saturated pyrrolidinone. Reduced molecular weight (268.08 g/mol) due to fewer substituents.

Heterocyclic Core Modifications

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- Molecular Formula : C₁₂H₁₁BrClN₂O

- Key Features : Pyrazolone core with bromine and 4-chlorophenyl substituents .

- Comparison: The dihydro-pyrazolone structure is less rigid than pyrrolidinone, affecting conformational flexibility. LC/MS data (m/z 301–305) suggests distinct fragmentation patterns compared to the target compound .

Functional Group Additions

3-Bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₀H₈BrClFNO | 292.53 | 3-Br, 1-(3-Cl-4-F-C₆H₃) |

| 3-Bromo-4-(bromomethyl)-1-[3-(CF₃)C₆H₄]pyrrolidin-2-one | C₁₂H₁₀Br₂F₃NO | 416.93 | 4-BrCH₂, 1-(3-CF₃-C₆H₄) |

| 3-Bromo-1-(2-F-C₆H₄)pyridin-2(1H)-one | C₁₁H₇BrFNO | 268.08 | Pyridinone core, 2-F-C₆H₄ |

| 4-Bromo-2-(4'-Cl-C₆H₄)-1,5-dimethylpyrazol-3-one | C₁₂H₁₁BrClN₂O | 314.58 | Pyrazolone core, 4-Cl-C₆H₄, 1,5-Me |

Key Research Findings

- Electronic Effects : The 3-chloro-4-fluorophenyl group in the target compound provides a unique electron-withdrawing profile, distinct from trifluoromethyl (stronger -I effect) or pyridyl groups .

- Biological Relevance: Pyrazole and pyrrolidinone hybrids (e.g., ) highlight the importance of halogenation in agrochemical activity, though the target compound’s lack of carboxamide may limit insecticidal efficacy .

- Synthetic Utility : Bromine at the 3-position offers a handle for cross-coupling reactions, similar to analogs in and .

Biological Activity

Overview

3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one, with the CAS number 192318-55-1, is a synthetic organic compound notable for its unique structural features, including bromine, chlorine, and fluorine substituents on a pyrrolidinone framework. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological targets.

- Molecular Formula : C10H8BrClFNO

- Molecular Weight : 292.53 g/mol

- Structure : The compound features a pyrrolidinone core with halogenated phenyl groups, which may influence its biological activity through electronic effects and steric hindrance.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity and selectivity for these targets can modulate various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated significant antibacterial and antifungal activities against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Other tested microbes | Varying MIC values indicating broad-spectrum activity |

The presence of halogen substituents is believed to enhance the compound's bioactivity by increasing lipophilicity and improving membrane permeability, which aids in penetrating bacterial cell walls .

Antitumor Activity

In preclinical models, particularly using Ba/F3-JAK2V617F mouse models, the compound exhibited promising antitumor effects. Treatment with this compound resulted in:

- Spleen Weight Normalization : A 42% reduction in spleen weight was observed.

- Liver Weight Normalization : A 99% reduction in liver weight was noted, indicating a significant impact on tumor burden and associated organomegaly .

Case Studies

-

Study on Antibacterial Efficacy :

A study evaluated various pyrrolidine derivatives, including this compound, demonstrating that the compound inhibited the growth of several harmful bacteria effectively. The study concluded that the halogenated structure significantly contributes to its antimicrobial properties . -

Antitumor Efficacy Assessment :

In vivo efficacy tests revealed that this compound could significantly ameliorate symptoms associated with tumors driven by mutant JAK2 and FLT3 signaling pathways. The results suggest potential applications in treating hematological malignancies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one | Different substitution pattern | Moderate antibacterial activity |

| 1-Bromo-3-fluorobenzene | Lacks pyrrolidinone structure | Low biological activity |

| 3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one | Similar structure but varied halogen placement | Enhanced selectivity against specific targets |

The specific substitution pattern in this compound enhances its reactivity and biological interactions compared to other derivatives.

Q & A

Q. Key Considerations :

- Catalyst selection (e.g., Pd₂(dba)₃/XPhos for cross-coupling reactions) impacts regioselectivity and minimizes side products .

- Solvent choice (e.g., DMF for polar intermediates, DCM for acid-sensitive steps) affects reaction kinetics .

- Temperature control during bromination prevents over-halogenation.

How is the structural characterization of this compound validated in crystallographic and spectroscopic studies?

Q. Basic Research Focus

- X-ray Crystallography : Resolves bond lengths/angles, confirming the bromine and chlorine positions on the pyrrolidinone and aryl rings. Programs like SHELXL refine crystal structures with high precision .

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 3.5–4.5 ppm indicate pyrrolidinone ring protons. Aromatic protons (δ 7.0–8.0 ppm) confirm substitution patterns on the phenyl ring .

- ¹³C NMR : Carbonyl (C=O) resonance near δ 175 ppm and halogenated carbons (δ 110–130 ppm) validate the structure .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical m/z values (C₁₀H₈BrClFNO: ~315.5 Da) .

What experimental strategies address discrepancies in reported biological activities of halogenated pyrrolidinone derivatives?

Advanced Research Focus

Contradictions often arise from:

- Solubility Variability : Fluorine enhances lipophilicity but may reduce aqueous solubility, affecting in vitro assays. Use DMSO/water mixtures with ≤0.1% DMSO to avoid cytotoxicity .

- Metabolic Stability : Fluorine vs. chlorine substituents alter CYP450 interactions. Compare half-life (t½) in microsomal assays (e.g., human liver microsomes) .

- Target Selectivity : Screen against related receptors (e.g., kinase panels) to identify off-target effects.

Resolution : Standardize assay conditions (pH, temperature) and validate with orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for inhibition).

How do electronic effects of the 3-bromo and 4-fluoro substituents influence the compound’s reactivity in further functionalization?

Q. Advanced Research Focus

- Bromine (3-position) : Acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling). Steric hindrance from the pyrrolidinone ring may slow reactivity compared to planar aromatics .

- Fluorine (4-position) : Electron-withdrawing effect deactivates the aryl ring, directing electrophilic attacks to the meta position. Use DFT calculations to predict sites for nitration/sulfonation .

- Chlorine (3-position on phenyl ring) : Enhances electrophilicity but may compete with bromine in cross-coupling. Optimize catalyst loading (e.g., Pd 5 mol%) to prioritize selectivity .

What computational and experimental approaches are used to analyze the compound’s binding mode to biological targets?

Q. Advanced Research Focus

- Molecular Docking : Simulate interactions with proteins (e.g., kinases) using AutoDock Vina. Fluorine’s electronegativity may form polar interactions with Lys/Arg residues .

- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates robust target engagement.

- Mutagenesis Studies : Replace key residues (e.g., Tyr → Phe) to validate docking predictions experimentally .

How does this compound compare to analogs (e.g., 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one) in terms of synthetic complexity and bioactivity?

Q. Comparative Analysis

| Parameter | This compound | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one |

|---|---|---|

| Synthetic Steps | 3–4 steps (halogenation, coupling) | 2 steps (amination, cyclization) |

| LogP | ~2.8 (higher lipophilicity) | ~1.5 (due to -NH₂ group) |

| Metabolic Stability | Moderate (t½ = 45 min in HLMs) | High (t½ = 120 min) |

| Bioactivity | Kinase inhibition (IC₅₀ = 50 nM) | Antibacterial (MIC = 8 µg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.